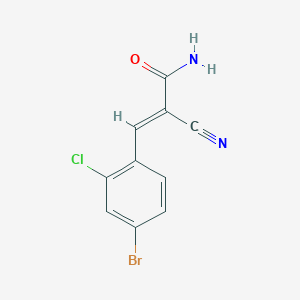
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide, also known as BPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPCA is a member of the enamide family and is widely used in scientific research for its unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood. However, studies have suggested that (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis.
Biochemical and Physiological Effects:
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been shown to exhibit various biochemical and physiological effects. Studies have demonstrated that (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide can induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and suppress tumor growth in vivo. (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has also been shown to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is also relatively inexpensive compared to other compounds with similar properties. However, (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has some limitations, including its low solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for research on (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide. One potential direction is the development of new anticancer drugs based on the structure of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide. Another direction is the exploration of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide's potential applications in other fields, such as anti-inflammatory and antioxidant therapies. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide and its potential side effects.
Synthesis Methods
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide can be synthesized through a multistep process. The first step involves the reaction of 4-bromo-2-chlorobenzaldehyde with malononitrile in the presence of sodium ethoxide to form 3-(4-bromo-2-chlorophenyl)-2-cyanoacrylic acid. The acid is then reacted with thionyl chloride to obtain (E)-3-(4-bromo-2-chlorophenyl)-2-cyanoprop-2-enoic acid chloride, which is subsequently treated with ammonia to obtain (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide.
Scientific Research Applications
(E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been extensively used in scientific research for its potential applications in various fields. One of the primary applications of (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide is in the field of medicinal chemistry. (E)-3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide has been shown to exhibit promising antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.
properties
IUPAC Name |
(E)-3-(4-bromo-2-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O/c11-8-2-1-6(9(12)4-8)3-7(5-13)10(14)15/h1-4H,(H2,14,15)/b7-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVHAHHITDFCLG-XVNBXDOJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-2-chlorophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2696282.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)
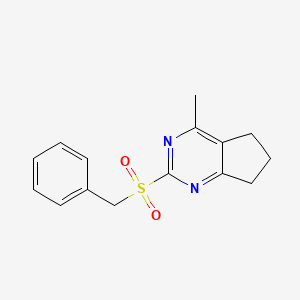
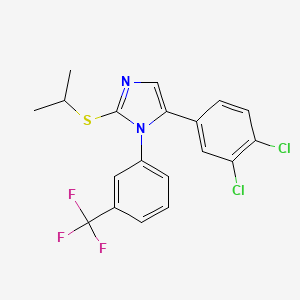
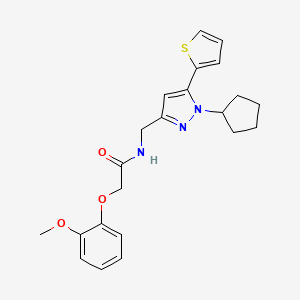
![4-[(E)-3-(4-methoxyphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2696293.png)
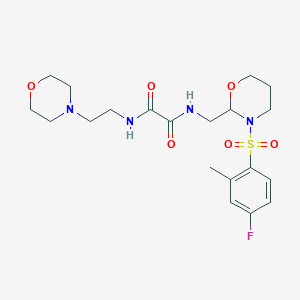
![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)
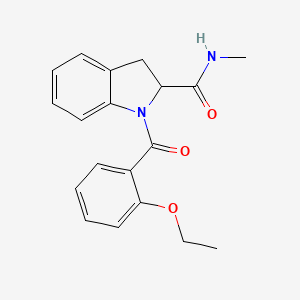


![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2696300.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2696302.png)
